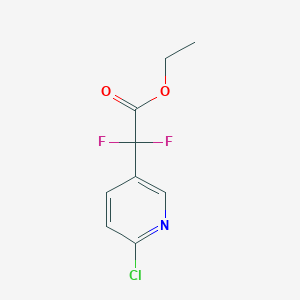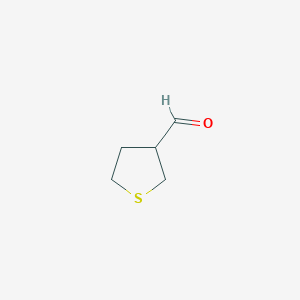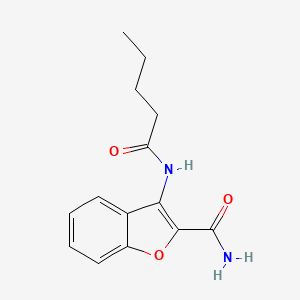
3-Pentanamidobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-2-carboxamides are a class of organic compounds that contain a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring . The carboxamide group is attached to the 2-position of the benzofuran core . These compounds are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamides involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis
The chemical reactions involving benzofuran-2-carboxamides typically involve the formation of C–H bonds and the transamidation process . The reactions are highly efficient and modular, making this synthetic strategy attractive for generating structurally diverse collections of benzofuran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzofuran core. Typically, these properties are analyzed using a variety of techniques, including spectroscopy and elemental analysis .Applications De Recherche Scientifique
Poly(ADP-ribose)polymerase-1 Inhibitors :Novel derivatives of benzofuran carboxamide, such as 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds have shown significant potency, with some derivatives demonstrating selective cytotoxicity in BRCA2-deficient cells and providing insights into the development of PARP-1 inhibitors (Patel et al., 2014).
Antiallergic Activity :Acidic derivatives of benzofuran compounds have been studied for their potential antiallergic properties. These compounds, including carboxy derivatives, were tested in rat passive cutaneous anaphylaxis assays, showing comparable activity to disodium cromoglycate, a known antiallergic agent (Wade et al., 1983).
Synthesis of Biologically Active Heterocyclic Derivatives :Studies on compounds like 2-Aminothiophene-3-carboxamide have led to the synthesis of various biologically active, fused heterocyclic derivatives. These compounds have shown promising antimicrobial activity against bacteria, demonstrating the potential of benzofuran carboxamides in pharmaceutical development (Wardakhan et al., 2005).
Catalytic Aminocarbonylation in Medicinal Chemistry :Benzofuran carboxamide derivatives have been utilized in the aminocarbonylation of iodobenzene and iodoalkenes. These reactions are significant in the synthesis of 2-Oxo-carboxamide type derivatives, which are valuable in medicinal chemistry for the development of various pharmacologically active compounds (Müller et al., 2005).
DNA-Intercalating Agents for Antitumor Activity :Derivatives like 2-phenylbenzimidazole-4-carboxamides, structurally related to benzofuran carboxamides, have been synthesized and evaluated for their antitumor activity. These compounds, acting as minimal DNA-intercalating agents, have shown moderate in vivo antileukemic effects, suggesting their potential in cancer therapy (Denny et al., 1990).
Fluorescence Quenching Studies :Fluorescence quenching studies of benzofuran-3-carboxamide derivatives have provided insights into their potential applications in analytical chemistry and photophysics. These studies are crucial for understanding the interactions and mechanisms of fluorescence quenching, which have implications in various scientific fields (Patil et al., 2013).
Src/Abl Kinase Inhibitors for Cancer Therapy :Research on substituted benzofuran-5-carboxamides has led to the development of potent Src/Abl kinase inhibitors, exhibiting significant antiproliferative activity against various tumor cell lines. These compounds have shown potential as therapeutic agents for chronic myelogenous leukemia and other oncology indications (Lombardo et al., 2004).
Mécanisme D'action
While the specific mechanism of action for “3-Pentanamidobenzofuran-2-carboxamide” is not known, similar compounds, such as indole derivatives, have been shown to exhibit unique inhibitory properties due to the presence of a carboxamide moiety at certain positions . This moiety can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Safety and Hazards
Orientations Futures
Given the vast number of applications of benzofuran-based drugs in medicine, there is considerable interest in developing novel synthetic methodologies to create new kinds of benzofuran derivatives . Future research may focus on improving the efficiency of these synthetic strategies and exploring the biological activities of the resulting compounds .
Propriétés
IUPAC Name |
3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-11(17)16-12-9-6-4-5-7-10(9)19-13(12)14(15)18/h4-7H,2-3,8H2,1H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMOHWEPNHYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentanamidobenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)
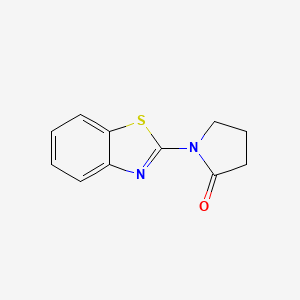
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)
![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)
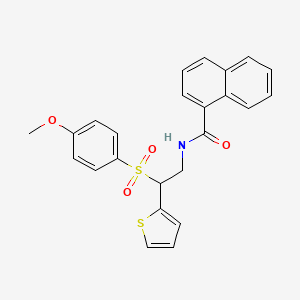
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)
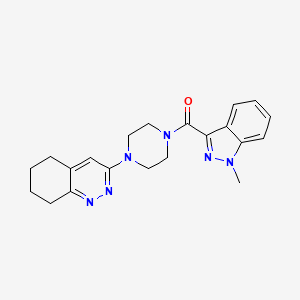
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)


![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
